

# (S)-3-Hydroxydihydrofuran-2(3H)-one spectroscopic data (NMR, IR, MS)

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## Compound of Interest

**Compound Name:** (S)-3-Hydroxydihydrofuran-2(3H)-one

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(S)-3-Hydroxydihydrofuran-2(3H)-one**

## Introduction

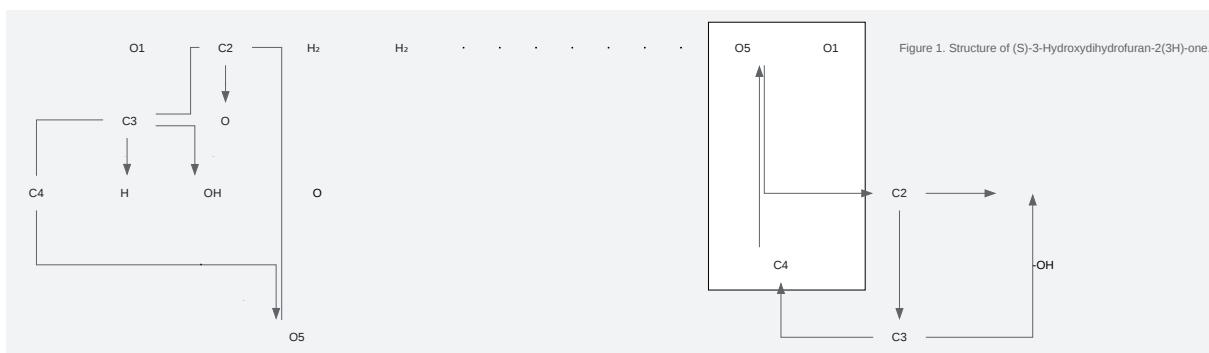
**(S)-3-Hydroxydihydrofuran-2(3H)-one**, also known as (S)- $\alpha$ -Hydroxy- $\gamma$ -butyrolactone, is a valuable chiral building block in the synthesis of a wide array of pharmaceutical agents and natural products. Its stereochemistry is crucial for the biological activity of its derivatives, making the precise confirmation of its structure and purity an essential step in any research or development pipeline.<sup>[1]</sup> This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule.

The methodologies and data interpretations presented herein are grounded in established principles of analytical chemistry and are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource. We will delve into the causality behind experimental choices and present self-validating protocols to ensure data integrity and reproducibility.

## Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The following diagram illustrates the structure of **(S)-3-Hydroxydihydrofuran-2(3H)-one**

with IUPAC-recommended atom numbering for unambiguous spectral assignment.



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**Figure 1.** Molecular Structure of **(S)-3-Hydroxydihydrofuran-2(3H)-one**.

## Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

### **<sup>1</sup>H NMR Data Interpretation**

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

- C3-H ( $\alpha$ -proton): This proton is attached to the carbon bearing the hydroxyl group and is adjacent to the carbonyl group. It is expected to appear as a triplet or a doublet of doublets, depending on the coupling with the C4 protons. Its chemical shift will be downfield due to the deshielding effects of the adjacent oxygen atom and carbonyl group.
- C4-H<sub>2</sub> ( $\beta$ -protons): These two protons are diastereotopic and will likely appear as two separate multiplets, each integrating to one proton. They couple with the C3 proton and the C5 protons.
- C5-H<sub>2</sub> ( $\gamma$ -protons): These protons are adjacent to the ring oxygen (O1) and will be shifted downfield. They will couple with the C4 protons, likely appearing as a multiplet.
- C3-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.<sup>[2][3]</sup> In a non-interacting solvent like CDCl<sub>3</sub>, it may appear as a broad singlet. In a hydrogen-bond accepting solvent like DMSO-d<sub>6</sub>, the signal is typically sharper and appears further downfield as a distinct doublet, coupling with the C3 proton.<sup>[2]</sup> This exchangeable proton will disappear from the spectrum upon addition of D<sub>2</sub>O.

## <sup>13</sup>C NMR Data Interpretation

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

- C2 (Carbonyl Carbon): The lactone carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 170-180 ppm.
- C3 (Hydroxylated Carbon): The carbon atom attached to the hydroxyl group (C3) will resonate in the range typical for secondary alcohols, around 65-75 ppm.
- C5 (Ester Methylene Carbon): The C5 carbon, being adjacent to the ester oxygen (O1), will be deshielded and appear in the 60-70 ppm range.
- C4 (Methylene Carbon): The C4 carbon is a standard aliphatic methylene carbon and will be the most upfield signal, expected in the 25-35 ppm range.

## Summary of NMR Spectroscopic Data

The following tables summarize the expected NMR data for **(S)-3-Hydroxydihydrofuran-2(3H)-one**.

Table 1: Predicted  $^1\text{H}$  NMR Data (400 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Notes
~4.30	t ( $J \approx 5.0$ Hz)	1H	C3-H	
~5.50	d ( $J \approx 5.0$ Hz)	1H	C3-OH	Disappears with D <sub>2</sub> O addition
~4.25 - 4.15	m	1H	C5-H <sub>a</sub>	Diastereotopic protons
~4.10 - 4.00	m	1H	C5-H <sub>e</sub>	Diastereotopic protons
~2.30 - 2.20	m	1H	C4-H <sub>a</sub>	Diastereotopic protons

| ~2.05 - 1.95 | m | 1H | C4-H<sub>e</sub> | Diastereotopic protons |

Table 2: Predicted  $^{13}\text{C}$  NMR Data (100 MHz, DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
~176.5	C2 (C=O)
~69.0	C3 (CH-OH)
~65.5	C5 (CH <sub>2</sub> -O)

| ~30.0 | C4 (CH<sub>2</sub>) |

## Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

- Sample Preparation:

- Accurately weigh 5-10 mg of **(S)-3-Hydroxydihydrofuran-2(3H)-one**.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> for clear observation of the hydroxyl proton) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

- Instrument Setup:

- Use a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.
- Tune and match the probe for the appropriate nucleus (<sup>1</sup>H or <sup>13</sup>C).
- Lock the field frequency using the deuterium signal from the solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

- <sup>1</sup>H NMR Acquisition:

- Acquire a standard one-pulse <sup>1</sup>H spectrum.
- Set a spectral width of approximately 12-15 ppm.
- Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.
- Collect 16-32 scans for a good signal-to-noise ratio.
- To confirm the hydroxyl proton, acquire a second spectrum after adding one drop of D<sub>2</sub>O to the NMR tube and shaking gently.

- <sup>13</sup>C NMR Acquisition:

- Acquire a proton-decoupled <sup>13</sup>C spectrum.

- Set a spectral width of approximately 220-240 ppm.
- Use a 45° pulse angle with a relaxation delay of 2 seconds.
- Collect a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as <sup>13</sup>C has a low natural abundance.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase correct the spectra manually.
  - Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for <sup>1</sup>H) or TMS to 0.00 ppm.
  - Integrate the peaks in the <sup>1</sup>H spectrum.

## Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

### IR Data Interpretation

The IR spectrum of **(S)-3-Hydroxydihydrofuran-2(3H)-one** is dominated by absorptions from its two key functional groups: the hydroxyl group and the lactone (cyclic ester).

- O-H Stretch: A strong and broad absorption band is expected in the region of 3600-3200  $\text{cm}^{-1}$ , characteristic of the hydrogen-bonded hydroxyl group.
- C=O Stretch: A very strong and sharp absorption band corresponding to the lactone carbonyl stretch is expected at a relatively high frequency, typically around 1775-1760  $\text{cm}^{-1}$ . The ring strain in the five-membered lactone shifts this absorption to a higher wavenumber compared to an acyclic ester.<sup>[4]</sup>
- C-O Stretches: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester (C5-O1-C2) will appear as a strong band around 1250-1150  $\text{cm}^{-1}$ . The C-O stretch of

the secondary alcohol (C3-OH) will appear around 1100-1000 cm<sup>-1</sup>.

## Summary of IR Spectroscopic Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H Stretch (Alcohol)
3000 - 2850	Medium	C-H Stretch (Aliphatic)
~1770	Strong, Sharp	C=O Stretch ( $\gamma$ -Lactone)
~1200	Strong	C-O Stretch (Ester)

| ~1050 | Medium | C-O Stretch (Alcohol) |

## Experimental Protocol: IR Data Acquisition

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - ATR is the preferred method for liquid samples as it requires minimal sample preparation.
  - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
  - Acquire a background spectrum of the empty ATR accessory. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
  - Place a single drop of neat **(S)-3-Hydroxydihydrofuran-2(3H)-one** directly onto the crystal.
- Data Acquisition:
  - Collect the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - Co-add 16-32 scans to improve the signal-to-noise ratio.

- A resolution of  $4 \text{ cm}^{-1}$  is typically sufficient for routine identification.
- Data Processing:
  - The software will automatically perform a background subtraction.
  - Identify and label the major absorption peaks.

## Part 3: Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. The molecular weight of  $\text{C}_4\text{H}_6\text{O}_3$  is 102.09 g/mol .[\[1\]](#)

### MS Data Interpretation

- Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for polar molecules and typically yields the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  103. Other common adducts include the sodium adduct  $[\text{M}+\text{Na}]^+$  at  $\text{m/z}$  125 and the ammonium adduct  $[\text{M}+\text{NH}_4]^+$  at  $\text{m/z}$  120, especially if ammonium salts are present in the mobile phase.[\[5\]](#)
- Tandem MS (MS/MS): Fragmentation of the  $[\text{M}+\text{H}]^+$  precursor ion ( $\text{m/z}$  103) provides structural confirmation. The most likely fragmentation pathway is the loss of a water molecule from the hydroxyl group, resulting in a prominent fragment ion at  $\text{m/z}$  85.[\[6\]](#) Further fragmentation could involve the loss of carbon monoxide (CO), a characteristic loss for lactones.[\[7\]](#)
- Electron Ionization (EI-MS): This high-energy technique leads to more extensive fragmentation. The molecular ion  $[\text{M}]^{+\bullet}$  at  $\text{m/z}$  102 may be observed, but it could be weak. Key fragment ions would arise from the loss of water ( $\text{m/z}$  84), loss of CO ( $\text{m/z}$  74), and subsequent fragmentations common to lactone ring systems. A base peak at  $\text{m/z}$  85 is often observed in the mass spectra of  $\gamma$ -butyrolactone derivatives.[\[8\]](#)

### Summary of MS Data

Table 4: Predicted ESI-MS and MS/MS Fragments

m/z	Ion	Source
<b>103.039</b>	$[M+H]^+$	<b>ESI-MS</b>
125.021	$[M+Na]^+$	ESI-MS

| 85.028 |  $[M+H - H_2O]^+$  | MS/MS |

## Experimental Protocol: MS Data Acquisition (LC-MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (~10-100  $\mu$ g/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.
- Liquid Chromatography (LC) Setup (Optional but recommended):
  - Use a C18 reversed-phase column for separation to ensure sample purity before MS analysis.
  - Employ a simple isocratic or gradient elution with a mobile phase of water and methanol (or acetonitrile), often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
- Mass Spectrometer Setup (ESI Source):
  - Operate the instrument in positive ion mode.
  - Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal for the ion of interest (e.g., m/z 103).
- Data Acquisition:
  - Acquire a full scan spectrum (e.g., from m/z 50 to 300) to identify the protonated molecule and any adducts.
  - For structural confirmation, perform a product ion scan (MS/MS) by selecting the  $[M+H]^+$  ion (m/z 103) as the precursor and applying collision-induced dissociation (CID) to

generate fragment ions.

- Data Analysis:
  - Analyze the full scan spectrum to confirm the mass of the parent molecule.
  - Interpret the MS/MS spectrum to identify characteristic fragment ions, confirming the molecular structure.

## Spectroscopic Analysis Workflow

The following diagram outlines the logical flow for the comprehensive spectroscopic characterization of **(S)-3-Hydroxydihydrofuran-2(3H)-one**.

**Figure 2.** Workflow for Spectroscopic Characterization.

## Conclusion

The orthogonal application of NMR, IR, and MS provides a robust and definitive characterization of **(S)-3-Hydroxydihydrofuran-2(3H)-one**. IR spectroscopy rapidly confirms the presence of the key lactone and hydroxyl functional groups. Mass spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns. Finally, NMR spectroscopy delivers an unambiguous elucidation of the complete carbon-hydrogen framework, confirming the connectivity and constitution of the molecule. By following the detailed protocols and interpretation guidelines presented in this document, researchers can confidently verify the identity and purity of this critical chiral intermediate, ensuring the integrity of their subsequent scientific endeavors.

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- To cite this document: BenchChem. [(S)-3-Hydroxydihydrofuran-2(3H)-one spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015435#s-3-hydroxydihydrofuran-2-3h-one-spectroscopic-data-nmr-ir-ms>

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